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molecular formula C8H10N2O4 B8803265 ethyl 2-acetamidooxazole-4-carboxylate CAS No. 35629-42-6

ethyl 2-acetamidooxazole-4-carboxylate

Cat. No. B8803265
M. Wt: 198.18 g/mol
InChI Key: GWMNQIHIUZOPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530461B2

Procedure details

1.0 g (6.40 mmol) 2-Amino-oxazole-4-carboxylic acid ethyl ester and 9.1 mL (96.3 mmol) acetic acid anhydride are stirred for 2 d at rt. The mixture is concentrated in vacuo to yield the desired product which is used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([NH2:11])[O:9][CH:10]=1)=[O:5])[CH3:2].[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([NH:11][C:12](=[O:14])[CH3:13])[O:9][CH:10]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1)N
Name
Quantity
9.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(OC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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